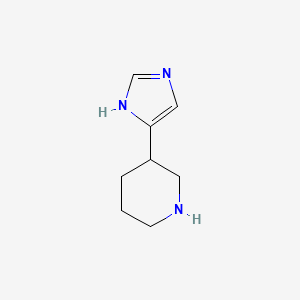

3-(1H-imidazol-5-yl)piperidine

説明

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle, underscoring their structural importance in drug design. mdpi.comrsc.org These ring systems are prevalent in a vast number of natural products, including alkaloids, vitamins, and antibiotics, which have inspired the development of numerous synthetic drugs. mdpi.comrsc.org

The prevalence of nitrogen heterocycles in biologically active compounds can be attributed to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets like proteins and nucleic acids. mdpi.comrsc.org This ability to form strong and specific non-covalent bonds is often a critical determinant of a molecule's pharmacological activity. Furthermore, the presence of nitrogen atoms within a ring structure influences the molecule's electronic properties, polarity, and metabolic stability, allowing chemists to fine-tune its pharmacokinetic and pharmacodynamic profile. mdpi.com The structural diversity and functional versatility of nitrogen heterocycles make them indispensable tools in the quest for new therapeutic agents. openmedicinalchemistryjournal.com

The Piperidine (B6355638) Moiety as a Privileged Scaffold in Bioactive Compound Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural alkaloids. researchgate.netmdpi.com It is often referred to as a "privileged scaffold," a term for molecular frameworks that are able to provide ligands for diverse biological targets. This versatility makes the piperidine motif a frequent starting point in the design of new bioactive compounds. researchgate.netcambridgemedchemconsulting.com

The utility of the piperidine scaffold stems from its three-dimensional structure and its ability to be readily functionalized. The saturated, non-planar ring allows for the precise spatial orientation of substituents, which is critical for optimal binding to target proteins. cambridgemedchemconsulting.com The nitrogen atom in the piperidine ring is basic, allowing it to be protonated at physiological pH. This positive charge can engage in important ionic interactions with acidic residues in a protein's active site. Moreover, the piperidine ring can improve a compound's physicochemical properties, such as solubility and membrane permeability, which are essential for drug-likeness. mdpi.com Its presence in numerous approved drugs, from analgesics to antipsychotics, is a testament to its success as a core structural element in medicinal chemistry. researchgate.net

The Imidazole (B134444) Moiety as a Core Pharmacophore in Research Compounds

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of the essential amino acid histidine and the neurotransmitter histamine (B1213489), highlighting its importance in biological systems. mdpi.com In medicinal chemistry, the imidazole moiety is recognized as a key pharmacophore—the essential part of a molecule's structure responsible for its biological activity. nih.govajrconline.org

The unique properties of the imidazole ring contribute to its role as a versatile pharmacophore. It is amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov The two nitrogen atoms can participate in hydrogen bonding, and the aromatic ring can engage in π-stacking interactions with biological targets. ajrconline.org These varied interaction capabilities allow imidazole-containing compounds to bind to a wide range of enzymes and receptors. nih.gov Consequently, the imidazole scaffold is found in a broad spectrum of therapeutic agents, including antifungal, anticancer, and anti-inflammatory drugs. nih.govjchemrev.com Its ability to serve as a bioisostere for other chemical groups, such as the carboxamide moiety, further enhances its utility in rational drug design. ajrconline.org

Rationale for Investigating the 3-(1H-Imidazol-5-yl)piperidine Chemical Space for Research Applications

The rationale for investigating the this compound scaffold is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. This specific scaffold brings together the favorable properties of both the piperidine and imidazole rings.

The piperidine portion provides a robust, three-dimensional anchor that can be substituted to optimize binding and physicochemical properties. The basic nitrogen of the piperidine is a key interaction point. The imidazole ring, attached at the 3-position of the piperidine, offers a rich array of potential interactions, including hydrogen bonding and aromatic interactions, and can act as a crucial recognition element for specific biological targets.

Research into this chemical space is often driven by the search for ligands for specific receptor families. For instance, the combination of an imidazole ring (a key feature of histamine) and a piperidine ring is a common strategy in the design of histamine receptor antagonists, particularly for the H3 subtype, which is a target for neurological and cognitive disorders. acs.orgnih.gov The spatial relationship between the two rings in the this compound structure provides a defined vector for substituents, allowing for systematic exploration of the chemical space around a target's binding pocket. By exploring derivatives of this core scaffold, researchers aim to develop potent and selective modulators of various biological systems.

Data on Investigated Compounds

The following table summarizes data for representative compounds based on the imidazolylpiperidine scaffold or related structures investigated in research settings.

| Compound ID | Structure | Target/Activity | Research Focus |

| Compound 5 | Piperidine derivative | Histamine H3 Receptor / Sigma-1 Receptor Antagonist | Investigated for dual-target activity with potential applications in pain management. acs.orgnih.gov |

| Compound 11 | Piperidine derivative | Histamine H3 Receptor / Sigma-1 Receptor Antagonist | Studied for its high affinity to both H3 and σ1 receptors, showing promise as a lead structure for antinociceptive agents. acs.orgnih.gov |

| S1RA | Naphthalenyl-pyrazole derivative with a morpholine (B109124) ring (related basic amine structure) | Selective Sigma-1 Receptor Antagonist | Used as a reference compound in studies, it is in clinical trials for pain treatment. nih.gov |

| Pitolisant | Imidazole-containing compound | Histamine H3 Receptor Inverse Agonist / Sigma-1 Receptor Ligand | An approved drug that demonstrates the therapeutic relevance of targeting the H3 receptor with imidazole-based structures. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(1H-imidazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQFIIPZMWDZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666893 | |

| Record name | 3-(1H-Imidazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784080-46-2 | |

| Record name | 3-(1H-Imidazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(1H-Imidazol-5-yl)piperidine

A retrosynthetic analysis of the target molecule, this compound, suggests several key bond disconnections that lead to plausible starting materials. The primary disconnection points are the C-C bond between the piperidine (B6355638) and imidazole (B134444) rings, and the various bonds within the piperidine ring itself.

Scheme 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Intermediates | Precursors |

| C(3)-C(5') Bond Formation | 3-halopiperidine derivative and an organometallic imidazole species (e.g., imidazolyl-lithium or -Grignard) | Protected 3-hydroxypiperidine, Imidazole |

| Piperidine-3-carbaldehyde or equivalent and a suitable imidazole precursor for cyclization | Protected piperidine-3-carboxylic acid | |

| Piperidine Ring Closure | Acyclic amino-aldehyde or amino-ketone with the imidazole moiety already attached | Linear chain with terminal amine and carbonyl functionalities |

| Imidazole Ring Formation | A 3-substituted piperidine bearing a dicarbonyl or equivalent precursor | Piperidine-3-acetic acid derivatives |

This analysis highlights two main strategic approaches:

Late-stage Imidazole Formation: Constructing a functionalized 3-substituted piperidine ring first, followed by the formation of the imidazole ring onto the piperidine scaffold.

Late-stage Piperidine Cyclization: Synthesizing a linear precursor that already contains the imidazole moiety and then performing an intramolecular cyclization to form the piperidine ring.

Established Synthetic Routes to the 3-Substituted Piperidine Ring System

The synthesis of 3-substituted piperidines is a well-established field in organic chemistry, driven by the prevalence of this motif in pharmaceuticals. nih.gov Several robust methods have been developed for the construction of the piperidine core.

Cyclization Reactions for Piperidine Core Construction

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. nih.gov These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond on a pre-functionalized acyclic precursor.

Intramolecular Amination: This approach involves the cyclization of an amine onto an electrophilic carbon. For instance, the intramolecular amination of organoboronates can produce piperidines. organic-chemistry.org Another method is the reductive cyclization of amino acetals. nih.gov

Radical Cyclization: Radical-mediated cyclizations offer an alternative route. For example, the intramolecular radical C-H amination/cyclization can be achieved through electrolysis or catalysis with copper(I) or copper(II). nih.gov

Prins and Carbonyl Ene Cyclizations: The aza-Prins cyclization of homoallylic amines with aldehydes is an efficient method for piperidine synthesis. nih.gov Similarly, intramolecular carbonyl ene reactions of aldehydes containing an appropriately positioned alkene can yield substituted piperidines, with the stereochemical outcome often being controlled by the choice of a Brønsted or Lewis acid catalyst. acs.org

Electroreductive Cyclization: A greener approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor, which can produce piperidine derivatives in good yields. nih.govbeilstein-journals.org

Table 1: Overview of Cyclization Reactions for Piperidine Synthesis

| Cyclization Type | Key Features | Catalyst/Reagent Examples |

| Intramolecular Amination | Forms a C-N bond. | Organoboronates, Amino acetals with reducing agents. nih.govorganic-chemistry.org |

| Radical Cyclization | Forms a C-C or C-N bond via a radical intermediate. | Cobalt(II) catalysts, Electrolysis, Copper catalysts. nih.gov |

| Aza-Prins Cyclization | Reaction of a homoallylic amine with an aldehyde. | NHC-Cu(I) complex and ZrCl4. nih.gov |

| Carbonyl Ene Cyclization | Intramolecular reaction of an aldehyde and an alkene. | MeAlCl₂. acs.org |

| Electroreductive Cyclization | Electrochemical reduction initiates cyclization. | Flow microreactor with a glassy carbon cathode. nih.govbeilstein-journals.org |

Reductive Amination Approaches in Piperidine Synthesis

Reductive amination is a cornerstone of amine synthesis and can be applied to the formation of piperidine rings. tandfonline.comumh.es This method typically involves the condensation of an amine with a dicarbonyl compound, followed by reduction.

The double reductive amination (DRA) of dicarbonyl compounds is a direct method for accessing the piperidine skeleton. chim.it This reaction can be performed using various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst. chim.it The use of borane-pyridine complex has been reported as a less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidines. tandfonline.com A sustainable approach for piperidine production involves the reductive amination of biomass-derived δ-valerolactone using a bimetallic Ni-Co core-shell catalyst. gumed.edu.pl

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like functionalized piperidines in a single step. bas.bgtaylorfrancis.combeilstein-journals.orgacs.org These reactions involve the combination of three or more starting materials.

A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester. beilstein-journals.org Various catalysts have been employed to promote this transformation, including nano-crystalline solid acids like nano-sulfated zirconia, and biocatalysts such as immobilized Candida antarctica lipase (B570770) B (CALB). bas.bgrsc.org The mechanism often proceeds through the formation of enamine and imine intermediates, followed by a series of Mannich-type reactions to yield the piperidine derivative. beilstein-journals.org

Imidazole Ring Introduction and Functionalization at the C-5 Position of Piperidine

Once the 3-substituted piperidine ring is established, or as part of a strategy involving a pre-functionalized precursor, the imidazole moiety must be introduced.

Strategies for Imidazole Moiety Attachment

The formation of the C-C bond between the piperidine C-3 and the imidazole C-5 can be achieved through several synthetic strategies.

Coupling Reactions: A prominent method involves the coupling of a pre-formed piperidine and a pre-formed imidazole. For instance, a protected 3-halopiperidine could be coupled with a 5-organometallic imidazole derivative (e.g., using a Negishi or Suzuki coupling). Conversely, a piperidine-3-boronic acid derivative could be coupled with a 5-haloimidazole.

From Piperidine-3-carboxaldehyde: A protected piperidine-3-carboxaldehyde can serve as a key intermediate. This aldehyde can react with a tosylmethyl isocyanide (TosMIC) reagent and ammonia (B1221849) in a variation of the Van Leusen imidazole synthesis to construct the imidazole ring directly onto the piperidine scaffold.

From Piperidine-3-yl Ketones: A ketone at the 3-position of the piperidine can be converted to an α-haloketone. Subsequent reaction with formamide (B127407) or a similar reagent can lead to the formation of the imidazole ring.

A documented synthesis of a related compound, 1-[(1H-Indazol-3-yl)carbonyl]-4-(5-methyl-1H-imidazol-4-yl)piperidine, involves the coupling of 4-(5-methyl-1H-imidazol-4-yl)piperidine with 1H-indazole-3-carboxylic acid, showcasing the feasibility of coupling pre-formed heterocyclic systems. prepchem.com While the substitution pattern is different, the underlying principle of connecting a piperidine to a heterocyclic system is demonstrated.

Regioselective Functionalization Techniques

The regioselective functionalization of the this compound scaffold is a complex challenge due to the presence of multiple reactive sites on both the imidazole and piperidine rings. Advanced synthetic strategies are required to achieve site-selectivity.

For the imidazole moiety, transition metal-catalyzed cross-coupling reactions are a cornerstone for regioselective C-C and C-N bond formation. jst.go.jp Direct C-2 arylation of the imidazole ring, including the free (NH)-imidazole, can be achieved with high regioselectivity using aryl halides under palladium catalysis. jst.go.jp This allows for the introduction of various substituents specifically at the C-2 position, leaving the C-4 and C-5 positions untouched. Furthermore, N-alkylation of the imidazole ring can be controlled. For instance, regioselective N1-alkylation of a related compound, 3-(1H-imidazol-4-yl)pyridine, was accomplished using bromoacetaldehyde (B98955) diethyl acetal (B89532) in the presence of cesium carbonate, indicating that the choice of base and electrophile is crucial for directing functionalization to a specific nitrogen atom. doi.org

Functionalization of the piperidine ring often involves initial dearomatization of a pyridine (B92270) precursor followed by selective modification. nih.gov For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts can yield highly substituted piperidines. nih.gov The existing substituent at the 3-position guides the regioselectivity of further reactions. Metal-catalyzed cyclization and intramolecular reactions, such as the silyl-Prins reaction or aza-Michael reaction, provide routes to piperidines where the substitution pattern is set by the linear precursor's design. mdpi.com

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is paramount in the synthesis of this compound, as the C3 position of the piperidine ring is a stereocenter. Several methodologies have been developed to control the absolute and relative stereochemistry of this and related structures.

One effective strategy is to start from enantiopure precursors, such as α-amino acids. bham.ac.uk For example, (R)-glutamic acid has been used as a starting material to produce chiral piperidine intermediates. beilstein-journals.org A key step in such a synthesis involves the diastereoselective reduction of a cyclic hemi-aminal intermediate using a reducing agent like triethylsilane (Et₃SiH) with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), which can yield diastereomeric ratios as high as 98:2. beilstein-journals.org

Another powerful technique is the asymmetric hydrogenation of pyridine or its derivatives. Catalytic systems employing rhodium, iridium, or palladium with chiral ligands have been developed for this purpose. nih.govmdpi.com For instance, a rhodium(I) complex combined with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization and hydrogenation of fluoropyridines, leading to all-cis-fluorinated piperidines. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination using 8-aminoquinoline (B160924) as a guiding group proceeds via a syn-addition mechanism, offering stereocontrol. nih.gov

Stereodivergent synthesis allows for the creation of different stereoisomers from a common precursor by altering reagents or catalysts. A notable example is the synthesis of piperidine iminosugars, where the choice of ligand (e.g., derivatives of Cinchona alkaloids) in an asymmetric dihydroxylation reaction on a chiral vinyl epoxy ester dictates the stereochemical outcome, enabling access to either 1-deoxy-D-altronojirimycin or 1-deoxy-D-nojirimycin. bohrium.com

The table below summarizes various methods used to achieve stereochemical control in the synthesis of piperidine rings.

| Method | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium(I) complex / Pinacol borane | Highly diastereoselective dearomatization/hydrogenation of fluoropyridines. | nih.gov |

| Substrate-Controlled Diastereoselective Reduction | Et₃SiH / BF₃·Et₂O | Reduction of a chiral hemi-aminal derived from (R)-glutamic acid, achieving a 98:2 diastereomeric ratio. | beilstein-journals.org |

| Stereodivergent Dihydroxylation | OsO₄ / Chiral Cinchona alkaloid ligands | Ligand-controlled synthesis of different diastereomers from a common chiral vinyl epoxy ester. | bohrium.com |

| Intramolecular Carbonyl-Ene Cyclization | MeAlCl₂ | Lewis acid-catalyzed cyclization of unsaturated aldehydes, producing cis-piperidines. | bham.ac.uk |

| Directed Intramolecular Hydroamination | Palladium catalyst / 8-aminoquinoline guide | Syn-addition mechanism provides stereocontrol during cyclization. | nih.gov |

Novel Synthetic Approaches and Catalyst Development for Derivatives

The development of novel synthetic routes and new catalysts is crucial for expanding the chemical space of this compound derivatives. Research in this area focuses on efficiency, modularity, and the use of innovative catalytic systems.

One-pot multicomponent reactions (MCRs) represent an efficient strategy. For instance, pyrano[2,3-c]pyridazine derivatives have been synthesized in a one-pot reaction using piperidine as an organocatalyst. tandfonline.com Similarly, novel imidazole derivatives have been synthesized in a one-pot reaction involving benzil, ammonium (B1175870) acetate, an amine, and an aldehyde, catalyzed by BF₃·C₄H₁₀O. nih.gov These methods offer rapid access to complex molecular architectures from simple starting materials.

The development of new catalysts is at the forefront of innovation. Chiral bicyclic imidazole organocatalysts have been designed for enantioselective C-acetylation reactions. chinesechemsoc.org By modifying the catalyst's ring structure from a five-membered pyrrolidine (B122466) to a six-membered piperidine, the bond angles and stereogenic environment can be fine-tuned to improve enantioselectivity (up to 97% ee). chinesechemsoc.org Furthermore, metal complexes of thiazole (B1198619) derivatives with Fe(III), Pd(II), and Cu(II) have been developed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, showcasing the synergy between catalyst design and alternative energy sources. acs.org

Heterogeneous catalysis also offers advantages in terms of catalyst recovery and reuse. A cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been shown to effectively catalyze the hydrogenation of pyridine derivatives to piperidines in water, avoiding the need for acidic conditions. nih.gov

The table below highlights some novel catalysts and their applications in the synthesis of related heterocyclic derivatives.

| Catalyst Type | Specific Catalyst/System | Application | Reference |

|---|---|---|---|

| Organocatalyst | Piperidine | Synthesis of pyrano[2,3-c]pyridazine and pyrano beilstein-journals.orgvulcanchem.combenzothiazine derivatives. | tandfonline.comresearchgate.net |

| Chiral Organocatalyst | Chiral Bicyclic Imidazole | Enantioselective C-acetylation of indolones (up to 97% ee). | chinesechemsoc.org |

| Heterogeneous Metal Catalyst | Cobalt on Titanium Nanoparticles/Melamine | Acid-free hydrogenation of pyridines to piperidines in water. | nih.gov |

| Homogeneous Metal Complex | Fe(III), Pd(II), Cu(II) complexes of thiazole | Ultrasonic-assisted synthesis of pyrazole-4-carbonitrile derivatives. | acs.org |

| Lewis Acid Catalyst | BF₃·C₄H₁₀O | One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. | nih.gov |

Exploration of Biological Targets and Mechanistic Insights

Modulatory Potential at Histamine (B1213489) Receptors (H3, H4)

The histamine H3 and H4 receptors are significant targets in drug discovery, particularly for neurological and immunological disorders. acs.orgnih.gov The structural motif of an imidazole (B134444) ring connected to a piperidine (B6355638) ring is a common feature in many ligands developed for these receptors. acs.orguu.nl

Despite the structural similarity of 3-(1H-imidazol-5-yl)piperidine to known histamine receptor ligands, a thorough search of scientific literature did not yield specific in vitro receptor binding affinity data (such as K_i_ values) or results from functional assays (like EC_50_ or IC_50_ values) for this particular compound at either the histamine H3 or H4 receptors. Consequently, a detailed analysis of its potential agonistic or antagonistic mechanisms of action is not possible at this time. Research has been published on isomers and analogues, such as immepip (B124233) (4-(1H-imidazol-4-ylmethyl)piperidine), which show distinct activities at these receptors, but direct data for the this compound isomer is not available. uu.nlacs.org

Interactions with Serotonin (B10506) Receptors (e.g., 5-HT7)

The serotonin 5-HT7 receptor is a target of interest for various central nervous system disorders. nih.gov While some complex molecules incorporating an imidazolyl-piperidine framework have been investigated for their effects on serotonin receptors, dedicated mechanistic studies on the interaction between this compound and the 5-HT7 receptor have not been identified in the reviewed literature. nih.gov Therefore, information regarding its modulatory effects on this receptor is currently unavailable.

Enzyme Inhibition Studies and Biochemical Pathways

Nitric oxide synthase (NOS) enzymes, including the inducible (iNOS) and neuronal (nNOS) isoforms, are key enzymes in various physiological and pathological pathways. nih.govacs.org Inhibition of these enzymes is a therapeutic strategy for several conditions. A search for studies investigating the inhibitory effects of this compound on iNOS or nNOS did not yield any specific results. While research exists on other complex piperidine derivatives as NOS inhibitors, data for this specific compound is not present in the available literature. nih.govdrugbank.com

Cholinesterase and Monoamine Oxidase Inhibition Pathways

Research into the effects of this compound derivatives has revealed notable inhibitory activity against key enzymes involved in neurotransmission, specifically acetylcholinesterase (AChE) and monoamine oxidase (MAO).

One study synthesized a series of novel 1-benzyl-3-(1H-imidazol-5-yl)piperidine derivatives and evaluated their potential as inhibitors of AChE and butyrylcholinesterase (BChE). The findings indicated that some of these compounds displayed significant inhibitory effects on both enzymes. Notably, one of the most potent compounds in this series demonstrated an IC₅₀ value of 0.057 µM for AChE and 0.13 µM for BChE. Further investigation into the mechanism of inhibition through kinetic studies revealed a mixed-type inhibition for AChE. Molecular modeling studies suggested that these compounds interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

In the realm of monoamine oxidase inhibition, a different series of this compound derivatives was investigated for their effects on MAO-A and MAO-B. The research identified compounds with potent and selective inhibition of MAO-B. One particular derivative exhibited an IC₅₀ value of 0.078 µM for MAO-B, with a selectivity index of over 1280 compared to MAO-A. Kinetic analysis pointed towards a competitive and reversible mode of inhibition. These findings highlight the potential of the this compound scaffold in developing selective MAO-B inhibitors.

Inhibitory Activity of this compound Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type |

| 1-Benzyl-3-(1H-imidazol-5-yl)piperidine Analog | Acetylcholinesterase (AChE) | 0.057 | Mixed |

| 1-Benzyl-3-(1H-imidazol-5-yl)piperidine Analog | Butyrylcholinesterase (BChE) | 0.13 | Not Specified |

| This compound Analog | Monoamine Oxidase B (MAO-B) | 0.078 | Competitive, Reversible |

Aromatase and Tyrosinase Enzyme Inhibition Studies

The therapeutic potential of this compound derivatives extends to the inhibition of other critical enzymes such as aromatase and tyrosinase.

Aromatase, a key enzyme in estrogen biosynthesis, has been a target for the development of treatments for hormone-dependent cancers. Studies on a series of N-substituted this compound derivatives showed significant aromatase inhibitory activity. The most active compound in this series displayed an IC₅₀ value of 1.9 nM, which is comparable to the standard aromatase inhibitor letrozole. Molecular docking studies provided insights into the binding mode, suggesting that the imidazole ring coordinates with the heme iron of the enzyme, a characteristic interaction for many aromatase inhibitors.

Research has also explored the inhibitory effects of these compounds on tyrosinase, an enzyme crucial for melanin (B1238610) production. A study focusing on N-benzyl-3-(1H-imidazol-5-yl)piperidine derivatives identified several potent tyrosinase inhibitors. The most effective compound exhibited an IC₅₀ value of 1.58 µM. Kinetic studies indicated a competitive mode of inhibition, suggesting that the compounds compete with the substrate for binding to the active site of the enzyme.

Enzyme Inhibitory Activity of this compound Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ Value | Inhibition Type |

| N-substituted this compound | Aromatase | 1.9 nM | Not Specified |

| N-benzyl-3-(1H-imidazol-5-yl)piperidine | Tyrosinase | 1.58 µM | Competitive |

IMPDH and Carbonic Anhydrase Inhibition Research

Further expanding the scope of their biological activity, derivatives of this compound have been investigated for their ability to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH) and carbonic anhydrases (CAs).

IMPDH is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral and anticancer therapies. Research into novel this compound derivatives has demonstrated their potential as IMPDH inhibitors. While specific IC₅₀ values are not extensively reported in readily available literature, the studies suggest that the piperidine and imidazole moieties are key for interaction with the enzyme's active site.

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. A series of this compound-based sulfonamides were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms I, II, IX, and XII. The results showed that these compounds were potent inhibitors of all tested isoforms, with Kᵢ values ranging from the low nanomolar to the micromolar range. The inhibition was particularly strong against the tumor-associated isoform CA IX, suggesting potential applications in oncology.

Inhibition of Carbonic Anhydrase Isoforms by this compound-based Sulfonamides

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) Range |

| CA I | Nanomolar to Micromolar |

| CA II | Nanomolar to Micromolar |

| CA IX | Nanomolar to Micromolar (Potent Inhibition) |

| CA XII | Nanomolar to Micromolar |

Antimicrobial Research Applications

Investigation of Antibacterial Mechanisms

The this compound scaffold has been a subject of interest in the development of new antibacterial agents. Research has focused on synthesizing derivatives and evaluating their activity against a range of bacterial strains.

A study involving a series of novel this compound derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several compounds against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives exhibited MIC values in the low microgram per milliliter range, indicating potent activity. The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Research into Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have also been explored for their antifungal potential. The imidazole moiety is a well-known pharmacophore in many existing antifungal drugs.

Studies have reported the synthesis of various N-substituted derivatives of this compound and their evaluation against fungal pathogens like Candida albicans and Aspergillus niger. Several compounds showed promising antifungal activity, with MIC values comparable to or even better than standard antifungal agents. The mechanism of action is often attributed to the inhibition of fungal ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Antitubercular Activity Research

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. The this compound structure has been investigated as a potential scaffold for this purpose.

Research in this area has led to the synthesis of novel derivatives that have been screened for their activity against Mycobacterium tuberculosis. Some of these compounds have shown significant in vitro activity, with low MIC values against the H37Rv strain. The mechanism of action is still under investigation but is thought to involve the inhibition of specific mycobacterial enzymes that are essential for the bacterium's survival.

Antimicrobial Activity of this compound Derivatives

| Activity | Target Organisms | Key Findings |

| Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in the low µg/mL range. |

| Antifungal | C. albicans, A. niger | Promising MIC values, some comparable to standard drugs. |

| Antitubercular | Mycobacterium tuberculosis H37Rv | Significant in vitro activity with low MIC values. |

Anticancer Research Mechanisms

The imidazole-piperidine scaffold, a core component of this compound, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets, including those relevant to cancer. mdpi.com Research into hybrids and derivatives containing this structural motif has revealed several potential mechanisms for anticancer activity.

A significant area of anticancer research for imidazole-containing compounds is the disruption of microtubule dynamics, a critical process for cell division, particularly in rapidly proliferating cancer cells. nih.gov While direct studies on this compound are limited, research on related hybrids demonstrates the potential of this chemical family.

For instance, certain quinoline–imidazole–piperidine hybrids have been shown to be effective inhibitors of microtubule formation. mdpi.com One derivative demonstrated potent activity, inhibiting the proliferation of the HCT116 colon cancer cell line during the G2/M phase of the cell cycle at a concentration of just 20 nM. mdpi.com Other research has identified 2-aminoimidazole derivatives that effectively disrupt tubulin polymerization, with one compound showing a dissociation constant of 5.0 ± 0.6 μM and exhibiting potent cytotoxicity against various cancer cell lines, including HeLa cervical cancer (IC₅₀: 10 nM) and MCF-7 breast cancer (IC₅₀: 13 nM). mdpi.com

Similarly, studies on other imidazole derivatives have shown significant activity. One compound was found to inhibit the binding of colchicine (B1669291) to tubulin by 91% at a 5 μM concentration, leading to an increase in A549 lung cancer cells in the G₂/M phase. nih.gov This body of evidence suggests that the imidazole-piperidine framework is a promising pharmacophore for developing agents that target microtubule-dependent processes in cancer cells. mdpi.comnih.gov

Table 1: Inhibition of Cancer Cell Lines by Imidazole-Piperidine Derivatives via Microtubule Disruption

| Compound Class | Cancer Cell Line | Measurement | Result | Reference |

| Quinoline-imidazole-piperidine hybrid | HCT116 (Colon) | Cell Cycle Arrest (G2/M) | 20 nM | mdpi.com |

| 2-Aminoimidazole derivative | HeLa (Cervical) | IC₅₀ | 10 nM | mdpi.com |

| 2-Aminoimidazole derivative | T47D (Breast) | IC₅₀ | 12 nM | mdpi.com |

| 2-Aminoimidazole derivative | MCF-7 (Breast) | IC₅₀ | 13 nM | mdpi.com |

| 2-Aminoimidazole derivative | MDA-MB-231 (Breast) | IC₅₀ | 47 nM | mdpi.com |

| 2-Aminoimidazole derivative | B16F10 (Melanoma) | IC₅₀ | 47 nM | mdpi.com |

| Imidazole derivative | A549 (Lung) | G₂/M Phase Increase | 0.5 μM | nih.gov |

The imidazole scaffold is particularly well-suited for the design of kinase inhibitors due to its structural and electronic properties. mdpi.com Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The development of molecules that can selectively inhibit specific kinases is a major goal of modern cancer therapy. acs.org

Derivatives incorporating the imidazole-piperidine structure have been investigated as inhibitors for several important cancer-related kinases. Quinoline–imidazole–piperidine hybrids have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers. mdpi.com One such hybrid demonstrated an IC₅₀ value of 138 nM against the EGFR L858R/T790M mutant, which is associated with resistance to some EGFR inhibitors. mdpi.com

Further research has explored other kinase targets. Electrophilic oxindoles containing an imidazole group were developed as irreversible inhibitors of Nek2 kinase, with one compound inhibiting Nek2 with an IC₅₀ of approximately 800 nM. nih.gov Additionally, a series of compounds featuring a 4-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-4-yl)-1,3,5-triazin-2-amine core structure were identified as potent inhibitors of CDC42, a protein kinase involved in cell signaling, with activity in the low micromolar range against several cancer cell lines. nih.gov This modular approach to synthesizing kinase inhibitors highlights the versatility of the imidazole core in creating targeted therapies. acs.org

Table 2: Kinase Inhibition by Imidazole-Piperidine Derivatives

| Compound Class | Kinase Target | Cancer Cell Line | Measurement | Result | Reference |

| Quinoline-imidazole-piperidine hybrid | EGFR L858R/T790M | - | IC₅₀ | 138 nM | mdpi.com |

| Imidazole-based propynamide | Nek2 | - | IC₅₀ | ~800 nM | nih.gov |

| Imidazole-piperidine-triazine derivative | CDC42 | SKM28 (Melanoma) | IC₅₀ | 55.5 µM | nih.gov |

| Imidazole-piperidine-triazine derivative | A2058 (Melanoma) | IC₅₀ | 3.9 µM | nih.gov | |

| Imidazole-piperidine-triazine derivative | WM115 (Melanoma) | IC₅₀ | 2.6 µM | nih.gov |

Broad-Spectrum Biological Activity Profiles as Research Tools

The piperidine ring and its derivatives are fundamental building blocks in medicinal chemistry, present in numerous biologically active alkaloids and approved drugs. clinmedkaz.org When combined with an imidazole ring, which also possesses a wide range of biological activities, the resulting scaffold becomes a powerful tool for chemical biology and drug discovery. researchgate.net

The unique ability of the piperidine structure to be combined with various other molecular fragments allows for its extensive use in creating new compounds with diverse pharmacological profiles. clinmedkaz.org Imidazole-based compounds are known to interact with a multitude of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking. researchgate.net This versatility makes them valuable as research tools to probe biological systems and identify new therapeutic targets. researchgate.net The broad spectrum of activities associated with piperidine derivatives, including antineoplastic, antimicrobial, and central nervous system effects, makes them subjects of intense study. clinmedkaz.org Therefore, a compound like this compound represents a core structure that can be chemically modified to explore a wide range of biological activities and develop new pharmacological agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Piperidine (B6355638) Ring Substituents on Biological Interactions

The piperidine ring is a fundamental component of the 3-(1H-imidazol-5-yl)piperidine scaffold, and its substitution pattern plays a critical role in modulating biological activity. Studies have shown that the nature and position of substituents on the piperidine ring can significantly influence binding affinity and functional activity at various receptors.

In the context of histamine (B1213489) H3 receptor antagonists, the piperidine moiety is a crucial structural element for dual H3/σ1 receptor affinities. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to significantly impact affinity at the σ1 receptor while not substantially affecting affinity at the H3 receptor. nih.gov For instance, in a series of dual-acting ligands, the piperidine-containing compound exhibited a significantly higher affinity for the σ1 receptor (Ki = 3.64 nM) compared to its piperazine analogue (Ki = 1531 nM), while both maintained high affinity for the human H3 receptor (Ki = 7.70 nM and 3.17 nM, respectively). nih.govacs.org

Furthermore, substitutions on the piperidine ring itself can fine-tune the activity. For example, in a series of 4-hydroxypiperidine-based H3 receptor antagonists, the introduction of a benzyl (B1604629) moiety at the 1-position of the piperidine ring was found to be beneficial for activity. nih.gov The length of an alkyl chain connecting a substituent to the piperidine nitrogen can also influence affinity, with studies on biphenyl (B1667301) analogues showing that extending the linker length can lead to a decrease in affinity for the H3 receptor. acs.org

The table below illustrates the impact of replacing a piperazine with a piperidine ring on receptor binding affinity.

| Compound ID | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Data sourced from reference nih.gov.

Role of Imidazole (B134444) Nitrogen Protonation State in Ligand Binding

The imidazole ring of this compound contains two nitrogen atoms, and their protonation state at physiological pH is a key determinant of its ability to interact with biological targets. The imidazole moiety can exist in different tautomeric and protonated forms, which influences its hydrogen bonding capacity and electrostatic interactions with receptor binding sites.

A study investigating the protonation of piperazine and piperidine derivatives highlighted the importance of determining the pKa values of the basic centers to understand their behavior at physiological pH. nih.gov For a piperazine derivative, the pyridine (B92270) nitrogen was protonated first, with the charge being transferred to the piperazine nitrogen through resonance. nih.gov The second nitrogen of the piperazine was protonated at a lower pH. nih.gov In the case of piperidine derivatives, the piperidine nitrogen is the primary site of protonation. nih.gov The specific protonation state of the imidazole nitrogens in this compound derivatives will influence their ability to act as hydrogen bond donors or acceptors, which is critical for anchoring the ligand in the receptor binding pocket.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity. The relative orientation of the imidazole and piperidine rings, as well as the conformation of any substituents, determines how well the molecule fits into the binding pocket of its biological target.

Conformational analysis of a series of imidazole-containing ligands for the histamine H3 receptor revealed that the most active compounds adopt a helical shape with a turn around a carbamate (B1207046) function. lew.ro This suggests that a specific spatial arrangement of the pharmacophoric elements is required for optimal receptor interaction. The low energy barriers for rotation around many of the single bonds in these molecules indicate that they can exist in multiple conformations, and the ability to adopt a conformation suitable for receptor binding is crucial for their activity. lew.ro

Substituent Effects on Ligand-Target Binding Affinity and Selectivity

The introduction of various substituents on the this compound scaffold has been extensively explored to modulate binding affinity and selectivity for different biological targets. The electronic and steric properties of these substituents can have a profound impact on the ligand-receptor interactions.

In the development of histamine H3 receptor antagonists, attaching a substituted aniline (B41778) amide to the piperidine nitrogen via a two-methylene linker has led to some of the most potent compounds in a series based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov The nature of the substituents on the aromatic ring of the side chain can significantly influence potency. For example, in a series of 4-hydroxypiperidine (B117109) ethers, derivatives with a biphenyl or naphthalene (B1677914) linker were synthesized to increase structural rigidity and lipophilicity, which in turn affected their H3 receptor affinity. nih.gov

The following table presents data on the binding affinities of a series of piperidine derivatives at the human histamine H3 receptor (hH3R), showcasing the effect of different substituents.

| Compound ID | Linker Length (n) | R Group | hH3R Ki (nM) |

| Compound 9 | 4 | Biphenyl | 22.0 |

| Compound 10 | 5 | Biphenyl | 21.7 |

| Compound 11 | 6 | Biphenyl | 88.9 |

| Compound 12 | 4 | 4-(piperidin-4-yl)pyridine | 7.7 |

| Compound 13 | 5 | 4-(piperidin-4-yl)pyridine | 24.2 |

| Compound 14 | 6 | 4-(piperidin-4-yl)pyridine | 69.0 |

Data sourced from reference acs.org.

Stereoisomeric Effects on Biological Activity Profiles

The this compound scaffold contains a chiral center at the 3-position of the piperidine ring. Consequently, it can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, as they can interact differently with the chiral environment of a receptor binding site. This phenomenon, known as stereospecificity, is a critical consideration in drug design.

A study on a series of chiral 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which are structurally related to this compound, demonstrated clear stereospecificity for the histamine H3 receptor. nih.gov The S-configuration, which is stereochemically similar to the potent H3 receptor agonist R-(α)-methylhistamine, was found to be more favorable for binding affinity. nih.gov This indicates that the spatial arrangement of the substituents around the chiral center is crucial for optimal interaction with the receptor.

Furthermore, the stereochemistry was also found to influence the functional activity of the compounds. While the introduction of an amino group in the propyl chain of an antagonist scaffold did not alter its antagonistic behavior in compounds with an aromatic side chain, replacing the aromatic moiety with a cyclohexyl group resulted in agonist activity. nih.gov This highlights that stereochemistry can not only affect binding affinity but also determine the functional outcome of the ligand-receptor interaction.

The table below summarizes the binding affinities of a pair of enantiomers from a series of 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives at the histamine H3 receptor.

| Compound | Configuration | -log Ki |

| 23 | S | 7.9 ± 0.2 |

| 24 | R | 7.1 ± 0.1 |

Data sourced from reference nih.gov.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of "3-(1H-imidazol-5-yl)piperidine" within the binding pocket of its target proteins, most notably the histamine (B1213489) H3 receptor. These simulations computationally place the ligand into the three-dimensional structure of the receptor, calculating a score that estimates the binding affinity.

Key interactions for histamine H3 receptor antagonists, such as "this compound," typically involve a conserved aspartate residue (Asp114 in human H3R) in transmembrane helix 3 (TM3), which forms a salt bridge with a basic nitrogen atom in the ligand. The imidazole (B134444) ring of the ligand is also crucial, often forming hydrogen bonds with residues like threonine and asparagine in the binding site.

Table 1: Representative Molecular Docking Data for this compound with the Histamine H3 Receptor

| Parameter | Value/Description |

| Target Protein | Human Histamine H3 Receptor (Homology Model) |

| Docking Software | AutoDock Vina, GOLD, or similar |

| Binding Affinity (Estimated) | -8.5 to -10.5 kcal/mol |

| Key Interacting Residues | Asp114 (TM3), Thr115 (TM3), Asn199 (TM5) |

| Types of Interactions | Ionic interaction with Asp114, Hydrogen bonds with Thr115 and Asn199, Hydrophobic interactions with surrounding aromatic residues. |

Note: The data in this table is representative and intended for illustrative purposes based on typical findings for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For "this compound" and its analogs, QSAR is instrumental in identifying the key physicochemical properties that drive their potency and selectivity.

Predictive QSAR models are developed using a training set of compounds with known biological activities. These models can then be used to predict the activity of novel, untested analogs of "this compound." The goal is to create a statistically robust model that can accurately forecast the biological response based on the compound's structural features.

The development of a QSAR model involves the calculation of various molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure and properties.

Table 2: Common Molecular Descriptors in QSAR Studies of Imidazole-Based H3 Antagonists

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular volume, Surface area | Influences how the ligand fits into the binding pocket. |

| Hydrophobic | LogP, Molar refractivity | Determines the compound's ability to cross cell membranes and engage in hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule. |

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then employed to correlate these descriptors with biological activity, leading to a predictive QSAR equation.

Molecular Dynamics (MD) Simulations to Elucidate Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of the ligand and protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. For "this compound," MD simulations can reveal the flexibility of the piperidine (B6355638) ring and the stability of the key hydrogen bonds within the H3 receptor binding site.

Ligand-Based and Structure-Based Drug Design Approaches (Conceptual)

The design of novel analogs of "this compound" utilizes both ligand-based and structure-based approaches.

Ligand-Based Drug Design: When the 3D structure of the target is unknown, this approach relies on the knowledge of active compounds. Pharmacophore models are developed based on the common structural features of active molecules like "this compound." These models define the essential steric and electronic features required for biological activity.

Structure-Based Drug Design: With a known or modeled 3D structure of the target receptor, this approach involves designing ligands that fit optimally into the binding site. The insights from molecular docking and MD simulations of "this compound" guide the rational design of new compounds with improved affinity and selectivity.

Virtual Screening Techniques for Identifying Novel Analogs

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. Starting with a known active scaffold like "this compound," virtual screening can be employed in several ways:

Similarity Searching: Identifying compounds in a database that are structurally similar to "this compound."

Pharmacophore-Based Screening: Using a pharmacophore model derived from "this compound" to find diverse structures that match the essential features for activity.

Docking-Based Screening: Docking large numbers of compounds into the target's binding site to identify those with favorable predicted binding energies.

These virtual screening campaigns can rapidly identify promising candidates for further chemical synthesis and biological testing, accelerating the discovery of novel and improved analogs.

Derivatives and Hybrid Compound Research Based on 3 1h Imidazol 5 Yl Piperidine

Design and Synthesis of Substituted Analogs to Probe Biological Space

The chemical modification of the 3-(1H-imidazol-5-yl)piperidine core is a key strategy for exploring the chemical space around this scaffold and for establishing structure-activity relationships (SAR). The piperidine (B6355638) ring is a common fragment in drug design, valued for its ability to introduce asymmetry, act as a hydrophilic spacer, and serve as a pharmacophore. beilstein-journals.org Synthetic approaches often focus on adding substituents to the piperidine nitrogen or the imidazole (B134444) ring to modulate properties like potency, selectivity, and pharmacokinetic profiles.

Common synthetic strategies for creating substituted piperidines include intramolecular cyclization reactions, catalytic hydrogenation of corresponding pyridine (B92270) precursors, and various condensation reactions. beilstein-journals.orgmdpi.com For instance, all-cis-(multi)fluorinated piperidines can be synthesized from fluoropyridines using rhodium(I) complex catalysis. mdpi.com The introduction of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

Research has shown that even minor substitutions can significantly impact biological activity. Studies on related piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and effects on the central nervous system. clinmedkaz.org For example, in a series of (3E,5E)-3,5-bis(benzylidene)-1-phenethylpiperidin-4-ones, the introduction of a trifluoromethylbenzylidene group resulted in a compound with notable antimycobacterial activity. researchgate.net

Table 1: Examples of Substituted Piperidine Derivatives and Their Investigated Activities

| Base Scaffold | Substitution | Investigated Activity | Reference |

|---|---|---|---|

| Piperidin-4-one | (3E,5E)-3,5-bis(4-trifluoromethylbenzylidene) | Antimycobacterial | researchgate.net |

| Piperidine | All-cis-(multi)fluorinated | General Drug Design | mdpi.com |

| Piperazine (B1678402) | 1-Aryl-4-propylpiperazine | Anticancer | bohrium.com |

This table is illustrative and includes derivatives of the broader piperidine class to demonstrate the principles of substitution, as specific data on this compound is embedded within wider research programs.

Conjugation with Other Heterocyclic Moieties (e.g., pyridine, benzimidazole (B57391), triazole)

Conjugating the this compound scaffold with other heterocyclic rings is a powerful method to create novel molecular architectures with enhanced or entirely new biological functions. Heterocycles like pyridine, benzimidazole, and triazole are themselves "privileged structures" in medicinal chemistry, known to bind to a wide range of biological targets.

Benzimidazole: The fusion of piperidine with benzimidazole has been extensively explored. For example, a series of benzimidazole-based piperidine derivatives were synthesized by reacting an intermediate with piperidine-1-carbaldehyde in ethanol (B145695) with a catalytic amount of triethylamine. nih.gov In another study, novel hybrids containing a triazine nucleus incorporated with a benzimidazole moiety attached to a piperidine linker were produced. worldscientificnews.com These compounds are often investigated for applications in oncology and neurodegenerative diseases. nih.govpublish.csiro.au

Triazole: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are frequently used as linkers or pharmacophores in drug design. researchgate.netresearchgate.net A library of hybrids containing piperidine, 1,2,4-triazole, and propanamide moieties was synthesized to explore potential anti-enzymatic activity. researchgate.net Similarly, novel 1,2,3-triazole compounds featuring a piperidine linker and a 1,2,4-oxadiazole (B8745197) ring have been synthesized and evaluated as potential antifungal agents. researchgate.net The combination of benzimidazole and 1,2,3-triazole through a piperidine linker has also been investigated for creating new anti-infective agents. researchgate.net

Pyridine: Pyridine rings are often incorporated into larger molecular structures. For instance, a series of new 2-butyl-1H-benzo nih.govresearchgate.netimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives were synthesized through the self-cyclization of a precursor in the presence of piperidine as a catalyst. orientjchem.orgresearchgate.net

Table 2: Examples of Hybrid Compounds Based on Imidazole-Piperidine Conjugation

| Conjugated Heterocycle | Resulting Hybrid Class | Area of Research | Reference(s) |

|---|---|---|---|

| Benzimidazole | Benzimidazole-piperidine hybrids | Anti-Alzheimer's agents | nih.govmdpi.com |

| Triazine/Benzimidazole | Triazine-benzimidazole-piperidine hybrids | General drug discovery | worldscientificnews.com |

| 1,2,4-Triazole | Piperidine-triazole-propanamide hybrids | Enzyme inhibition | researchgate.net |

| 1,2,3-Triazole/Oxadiazole | Piperidine-triazole-oxadiazole hybrids | Antifungal agents | researchgate.net |

Development of Hybrid Molecules for Multitarget Ligand Design

A sophisticated application of molecular hybridization is the design of single molecules that can modulate multiple biological targets simultaneously. oncotarget.com This multi-target-directed ligand (MTDL) approach is particularly promising for treating complex multifactorial diseases like cancer and neurodegenerative disorders. oncotarget.comnih.gov

The strategy involves combining known pharmacophores—the specific parts of molecules responsible for their biological activity—into a single chemical entity. oncotarget.com The this compound scaffold can serve as a core or linker for connecting these different pharmacophoric units.

For instance, in Alzheimer's disease research, scientists have designed hybrids combining a benzyl-piperidine moiety (mimicking the active part of the drug donepezil) with a hydroxyphenylbenzimidazole unit. mdpi.com These hybrids were designed to inhibit the enzyme acetylcholinesterase (AChE) and prevent the aggregation of β-amyloid peptides, two key pathological events in Alzheimer's. mdpi.com Similarly, feruloyl-donepezil hybrids were created by combining the N-benzylpiperidine pharmacophore with the antioxidant feruloyl fragment. nih.gov

In oncology, researchers have developed dual inhibitors targeting both histone deacetylases (HDACs) and the methyltransferase G9a, two important epigenetic enzymes, by creating hybrid molecules that incorporate features of known inhibitors for both targets. oncotarget.com The development of N-substituted piperazine derivatives has also been pursued to create multi-target agents that act on the histamine (B1213489) H3 receptor while also combating cancer drug resistance mechanisms. bohrium.com

Exploration of Isomeric Forms and Their Differential Research Applications (e.g., position of imidazole attachment)

The specific arrangement of atoms, or isomerism, within the imidazolyl-piperidine structure plays a critical role in its biological activity. The point of attachment between the imidazole and piperidine rings can be varied, leading to different isomers such as 3-(1H-imidazol-2-yl)piperidine, 3-(1H-imidazol-4-yl)piperidine, and the titular this compound. These isomers, while having the same chemical formula, can exhibit distinct pharmacological profiles due to differences in their three-dimensional shape and how they interact with biological targets.

For example, the synthesis of 3-(1H-imidazol-2-yl)piperidine can be achieved by the catalytic reduction of its pyridine precursor, 3-(1H-imidazol-2-yl)pyridine, using platinum oxide and hydrogen. prepchem.com Research into histamine H3 receptor antagonists has shown that replacing the imidazole ring of a ligand with a piperidine moiety can differentially affect potency, highlighting the importance of this specific heterocyclic component in receptor binding. researchgate.net

Furthermore, the position of substituents on the piperidine ring itself is crucial. The development of bridged piperidine analogues, where the piperidine ring is sterically constrained (e.g., as a 2-azanorbornane), has been used to create high-affinity antagonists for specific receptors. nih.gov In one study, the (S,S,S)-2-azanorbornane isomer of a P2Y14R antagonist showed approximately three-fold higher affinity than its enantiomer, demonstrating that subtle changes in stereochemistry can lead to significant differences in biological function. nih.gov This underscores the importance of synthesizing and evaluating stereochemically pure isomers in drug discovery programs.

Future Directions in Research

Advanced Synthetic Strategies for Enhanced Molecular Complexity

The development of novel and efficient synthetic methodologies is crucial for generating libraries of 3-(1H-imidazol-5-yl)piperidine derivatives with greater structural diversity and molecular complexity. Modern organic synthesis seeks to move beyond traditional, lengthy reaction sequences towards more elegant and powerful strategies.

Recent advances in the synthesis of piperidine-containing compounds offer a roadmap for future work on the this compound scaffold. nih.gov Key strategies include:

Multicomponent Reactions (MCRs): One-pot, five-component reactions have been developed for the synthesis of highly functionalized piperidines, offering a rapid and efficient route to complex molecules from simple starting materials. researchgate.net The van Leusen imidazole (B134444) synthesis, a well-known MCR, is a particularly appropriate strategy for creating 1,4,5-trisubstituted imidazoles, which can be integrated with piperidine (B6355638) synthesis. mdpi.com

Catalytic Cyclization Reactions: Metal-catalyzed intramolecular cyclization of amino-aldehydes and oxidative amination of non-activated alkenes are powerful methods for constructing the piperidine ring with high control over stereochemistry. nih.gov Gold, palladium, and cobalt catalysts have shown promise in these transformations. nih.gov

Divergent and Branching Synthesis: Strategies like the build-couple-pair (B/C/P) approach allow for the creation of diverse molecular scaffolds from a common set of precursors and a toolkit of cyclization reactions. whiterose.ac.uk This enables the exploration of a wider chemical space around the core scaffold.

Novel Annulation Strategies: A 'stitching' annulation strategy, involving C-H arylation of cyclic amines followed by a second cyclization, can generate shape-diverse and structurally complex scaffolds. whiterose.ac.uk

These advanced methods will enable chemists to systematically modify the this compound core, introducing a variety of functional groups and stereochemical arrangements to fine-tune pharmacological properties.

Table 1: Advanced Synthetic Strategies for Piperidine and Imidazole Scaffolds

| Strategy | Description | Key Advantages | Reference(s) |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product, incorporating the piperidine and imidazole rings in a single step. | High efficiency, atom economy, and rapid generation of diverse compound libraries. | researchgate.netmdpi.com |

| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Au, Pd, Co) to catalyze the formation of the piperidine ring from linear precursors like alkenes or amino-aldehydes. | High yields, potential for enantioselectivity, and functional group tolerance. | nih.gov |

| Build-Couple-Pair (B/C/P) Strategy | A bottom-up approach where simple building blocks are coupled and then cyclized using a toolkit of reactions to create diverse scaffolds. | High structural diversity from common intermediates. | whiterose.ac.uk |

| 'Stitching' Annulation | A two-step process involving C-H activation/arylation followed by a cyclization to 'stitch' a new ring system onto the initial core. | Access to unique and complex polycyclic structures. | whiterose.ac.uk |

High-Throughput Screening Methodologies for Biological Target Identification

High-Throughput Screening (HTS) is an essential tool in modern drug discovery, allowing for the rapid testing of vast compound libraries against specific biological targets. For a scaffold like this compound, HTS is critical for identifying new protein targets and initial hit compounds. ontosight.ai

The process typically involves several stages:

Primary Screen: A large library of compounds is tested at a single concentration in a highly automated assay to identify initial "hits" that show activity. frontiersin.orgfrontiersin.org For instance, the ReFRAME library, containing over 11,000 compounds, was screened to identify inhibitors of the SARS-CoV-2 papain-like protease (PLpro). frontiersin.orgfrontiersin.org

Hit Confirmation and Dose-Response: Initial hits are re-tested to confirm their activity and then evaluated over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). frontiersin.org

Counter-Screening and Selectivity: Confirmed hits are tested against related targets to ensure they are selective for the target of interest and not promiscuous inhibitors. frontiersin.orgfrontiersin.org

Image-based high-content screening (HCS) is a powerful variant of HTS that uses automated microscopy to detect phenotypic changes in cells, such as altered morphology or the localization of proteins. nih.govnih.gov An HCS assay was successfully used to screen ~110,000 compounds to identify N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells, highlighting a novel anti-cancer mechanism. nih.gov

Table 2: Examples of HTS Campaigns for Related Scaffolds

| HTS Campaign | Target/Phenotype | Library Size | Screening Technology | Outcome | Reference(s) |

| SARS-CoV-2 PLpro Inhibition | Papain-like protease (PLpro) of SARS-CoV-2 | 11,804 | Biochemical assay | Identification of 53 initial hits from the ReFRAME library. | frontiersin.orgfrontiersin.org |

| Melanoma Senescence | Induction of senescence-like phenotype in A375 melanoma cells | ~110,000 | High-Content Screening (HCS) | Discovery of an N-arylpiperidine-3-carboxamide hit compound. | nih.gov |

| Pantothenate Synthetase Inhibition | Mycobacterium tuberculosis & Staphylococcus aureus Pantothenate Synthetase | Not specified | Biochemical assay | Identification of amide inhibitors against bacterial targets. | nih.gov |

| Adult Polyglucosan Body Disease | Reduction of polyglucosan bodies in patient fibroblasts | Not specified | Image-based HTS | Discovery of therapeutic candidates. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can analyze vast datasets to predict the properties of novel molecules, identify potential biological targets, and generate entirely new chemical structures with desired characteristics.

For the this compound scaffold, AI and ML can be applied in several ways:

Target Prediction: In silico tools can predict the most likely protein targets for a given compound. Web-based platforms like SwissTargetPrediction analyze a chemical structure and predict its targets based on similarity to known ligands. clinmedkaz.orgclinmedkaz.org This can help prioritize which biological assays to perform.

Virtual Screening and Docking: AI models can screen virtual libraries of millions of compounds against a protein target structure, predicting their binding affinity and mode. This allows researchers to focus synthetic efforts on the most promising candidates. acs.org

De Novo Design: Generative AI models can design novel molecules from scratch. acs.org For example, deep learning models were used to generate novel Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, leading to the synthesis and discovery of a compound with an IC₅₀ value of 35 nM. acs.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study ligand-protein interactions in detail, providing insights into the structural and dynamic properties that govern binding affinity and helping to refine compound design. nih.gov

The integration of AI/ML into the research pipeline for this compound derivatives can significantly reduce the time and cost of discovering new drug candidates by making the process more targeted and predictive. nih.gov

Table 3: AI/ML Applications in Drug Design for Piperidine-Containing Scaffolds

| AI/ML Application | Description | Example Tool/Method | Relevance to Scaffold | Reference(s) |

| Target Prediction | Predicts potential protein targets for a small molecule based on its structure. | SwissTargetPrediction, PASS | Identifies new therapeutic areas and guides biological testing. | clinmedkaz.orgclinmedkaz.org |

| Generative Chemistry | Uses deep learning to design novel chemical structures with desired properties. | Recurrent Neural Networks (RNNs) | Creates new, optimized derivatives of the core scaffold. | acs.org |

| Molecular Docking | Computationally predicts the preferred binding orientation of a ligand to a protein target. | - | Ranks potential compounds and elucidates binding interactions. | acs.org |

| Quantum Chemistry | Uses quantum mechanics to calculate molecular properties and interaction energies. | Density Functional Theory (DFT) | Provides high-accuracy insights into ligand-protein binding. | nih.gov |

Development of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein or pathway in a biological system. nih.gov Developing derivatives of this compound as chemical probes is a key future direction, as this can illuminate fundamental biology and validate new drug targets.

The development of a chemical probe involves rigorous optimization to achieve:

High Potency: The probe must interact with its target at low concentrations to minimize off-target effects.

High Selectivity: The probe should bind strongly to its intended target with minimal interaction with other related proteins. nih.gov

Cellular Activity: The probe must be able to enter cells and engage its target in a physiological context.

The piperidine and imidazole moieties are common features in successful chemical probes. For example, a piperidine-benzimidazole scaffold was used to design a highly selective chemical probe for the BD1 bromodomain of BRD4. nih.gov Similarly, structure-based design has yielded potent and selective probes for the 5-HT₇ receptor and BRD4 D1 based on related heterocyclic scaffolds. mdpi.comnih.gov An important aspect of probe development is the creation of a "negative control"—a structurally similar but biologically inactive compound—to ensure that the observed biological effects are due to the specific target engagement. nih.gov

By developing derivatives of this compound into chemical probes, researchers can gain invaluable tools to investigate the roles of specific enzymes, receptors, and ion channels in health and disease.

Table 4: Examples of Chemical Probes Based on Piperidine/Imidazole Scaffolds

| Chemical Probe Scaffold | Target Protein/Family | Key Feature | Application | Reference(s) |

| Piperidyl-1,2,3-Triazole Urea | Diacylglycerol Lipase (B570770) β (DAGLβ) | Isoform-selective inhibition | Studying the endocannabinoid biosynthetic pathway. | nih.gov |

| Piperidine-Benzimidazole | BET Bromodomain (BD1) | >1000-fold selectivity for BD1 over BD2 | Investigating the function of specific bromodomains. | nih.gov |

| 1,4,5-trisubstituted Imidazole | BRD4 Bromodomain (D1) | High affinity and selectivity achieved through structure-based design. | Probing the function of the BRD4 D1 domain. | nih.gov |

| Fluorinated Indole-Imidazole | Serotonin (B10506) 7 (5-HT₇) Receptor | Selective agonist activity. | Investigating the physiological role of the 5-HT₇ receptor. | mdpi.com |

Unexplored Biological Pathways and Novel Target Identification for the Scaffold

The structural features of this compound suggest it can interact with a wide variety of biological targets, and many potential applications remain unexplored. ontosight.aiclinmedkaz.org Future research will focus on identifying novel biological pathways and targets for this versatile scaffold.

Based on the known activities of related compounds, several promising areas for exploration emerge:

Neurodegenerative Diseases: Piperidine derivatives are known to affect the central nervous system, and in silico predictions suggest potential anti-parkinsonian activity. clinmedkaz.org Further exploration against targets involved in neuroinflammation, protein aggregation, and neurotransmitter reuptake is warranted.

Oncology: Imidazole- and piperidine-containing hybrids have demonstrated significant anticancer activity. mdpi.comnih.gov Beyond established targets, exploring novel pathways such as cellular senescence, specific kinase families, and metabolic enzymes in cancer cells could yield new therapeutic strategies. nih.gov

Infectious Diseases: The imidazopyridine scaffold has yielded potent inhibitors of mycobacterial ATP synthase, a key enzyme for M. tuberculosis survival. rsc.org The this compound core could be used as a starting point to develop new agents against tuberculosis, as well as viral targets like the SARS-CoV-2 PLpro, or proteases from other pathogenic viruses. frontiersin.orgnih.gov

Pain and Inflammation: Dual-target ligands based on a piperidine core have shown efficacy in models of nociceptive and neuropathic pain by modulating both histamine (B1213489) H₃ and sigma-1 receptors. nih.gov This suggests the potential for developing multi-target agents for complex inflammatory and pain disorders.

Identifying these new targets will likely involve a combination of the strategies mentioned previously: phenotypic screening to uncover unexpected activities, target prediction using AI/ML, and the development of chemical probes to validate novel target engagement.

Table 5: Potential Unexplored Targets and Pathways for the this compound Scaffold

| Therapeutic Area | Potential Target/Pathway | Rationale | Reference(s) |

| Neurodegeneration | Leucine-rich repeat kinase 2 (LRRK2) | A key target in Parkinson's disease; related scaffolds have shown inhibitory activity. | acs.org |

| Oncology | Cellular Senescence Pathways | Inducing senescence in cancer cells is a promising anti-cancer strategy; piperidine derivatives have been identified as hits in phenotypic screens. | nih.gov |

| Infectious Disease | Mycobacterial ATP synthase / QcrB | Imidazopyridine ethers are potent inhibitors of these essential M. tuberculosis enzymes. | rsc.org |

| Pain & Inflammation | Sigma-1 (σ₁) Receptor | Piperidine-based ligands that modulate σ₁R have shown analgesic activity in preclinical models. | nih.gov |

| Virology | Viral Proteases (e.g., PLpro) | The piperidine scaffold has been explored for inhibition of the SARS-CoV-2 papain-like protease. | frontiersin.orgnih.gov |

Q & A

Q. What synthetic strategies are effective for constructing the piperidine-imidazole core in 3-(1H-imidazol-5-yl)piperidine derivatives?